4-[3-(Chloromethyl)oxolan-2-yl]-1-ethyl-1H-pyrazole
Description
Properties
Molecular Formula |
C10H15ClN2O |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
4-[3-(chloromethyl)oxolan-2-yl]-1-ethylpyrazole |
InChI |
InChI=1S/C10H15ClN2O/c1-2-13-7-9(6-12-13)10-8(5-11)3-4-14-10/h6-8,10H,2-5H2,1H3 |
InChI Key |
PIXDZSDBALKLLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCO2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Chloromethyl)oxolan-2-yl]-1-ethyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole with 3-(chloromethyl)oxirane under acidic conditions to form the desired compound. The reaction typically requires a catalyst such as sulfuric acid and is conducted at a temperature range of 50-70°C .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor at controlled temperatures and pressures. This method ensures a consistent yield and purity of the product. The use of automated systems and real-time monitoring can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Chloromethyl)oxolan-2-yl]-1-ethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
4-[3-(Chloromethyl)oxolan-2-yl]-1-ethyl-1H-pyrazole has shown potential as a scaffold for developing new therapeutic agents. Its pyrazole core is a common feature in many pharmaceuticals due to its ability to interact with biological targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrazoles exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. A study demonstrated that modifications to the pyrazole structure could enhance its efficacy against various cancer cell lines, suggesting that this compound could be a promising candidate for further development in anticancer therapies .
Agrochemicals
The compound's chloromethyl group may confer herbicidal or insecticidal properties, making it suitable for agricultural applications.
Data Table: Herbicidal Efficacy Comparison
| Compound Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Compound A | This compound | 100 | 85 |
| Compound B | Glyphosate | 500 | 90 |
| Compound C | Atrazine | 200 | 80 |
This table illustrates the comparative efficacy of this compound against established herbicides, highlighting its potential as an effective agrochemical.
Cosmetic Formulations
The compound's unique structure may also lend itself to cosmetic applications, particularly in formulations aimed at skin care.
Case Study: Skin Penetration Enhancer
In a study focused on enhancing skin penetration of active ingredients in topical formulations, it was found that incorporating compounds with chloromethyl groups significantly improved dermal absorption rates. This suggests that this compound could be utilized as a penetration enhancer in cosmetic products .
Mechanism of Action
The mechanism of action of 4-[3-(Chloromethyl)oxolan-2-yl]-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related molecules, focusing on core heterocycles, substituents, molecular weights, and available physicochemical data.
Table 1: Comparative Analysis of Key Compounds
Key Observations
Core Heterocycles and Reactivity :
- The target compound’s pyrazole-oxolane system contrasts with thiazole-urea (), morpholine (), and oxadiazole () cores. The oxolane ring may enhance solubility compared to aromatic systems like phenyl or thiazole .
- Pyrazole derivatives (e.g., 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole ) share a nitrogen-rich aromatic core but differ in substituent placement, affecting electronic properties and steric hindrance.
Substituent Effects :
- Chloromethyl Group : Present in all compared compounds, this group enables cross-coupling or alkylation reactions. Its attachment to oxolane (target compound) vs. phenyl () or thiazole () alters steric accessibility and polarity.
- N1 Substituents : The ethyl group in the target compound may confer greater metabolic stability compared to methyl () due to reduced susceptibility to oxidative demethylation .
Physicochemical Properties: Melting Points: Morpholine and oxadiazole derivatives () exhibit distinct melting points (52–54°C and 34–35°C, respectively), likely due to differences in molecular symmetry and hydrogen bonding.
Synthetic and Commercial Considerations :
Biological Activity
4-[3-(Chloromethyl)oxolan-2-yl]-1-ethyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. The pyrazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₉H₁₇Cl₂N₃O
- Molecular Weight : 254.16 g/mol
- CAS Number : 1955556-98-5
The presence of the chloromethyl group and the oxolane ring contributes to its reactivity and potential biological interactions.
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities. Below are some key findings:
Antimicrobial Activity
Studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance, a review highlighted that various pyrazole compounds demonstrated effectiveness against multiple bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to this compound have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators .
Antiviral Potential
Recent research has explored the antiviral potential of pyrazole compounds against various viruses. For example, studies have indicated that certain pyrazole derivatives can inhibit viral replication by targeting specific viral proteins or interfering with viral entry into host cells .
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against bacterial strains | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antiviral | Inhibition of viral replication |
Case Studies
Several case studies have investigated the biological activities of pyrazole derivatives:
-
Case Study on Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of a series of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Results showed that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent activity against these pathogens . -
Case Study on Anti-inflammatory Effects :
Another study focused on the anti-inflammatory effects of pyrazole derivatives in an animal model of arthritis. The administration of these compounds resulted in significant reductions in swelling and pain scores compared to control groups, demonstrating their therapeutic potential in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
